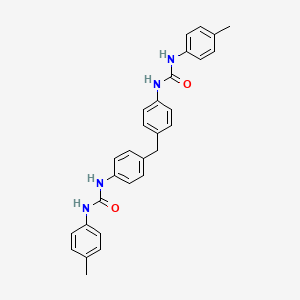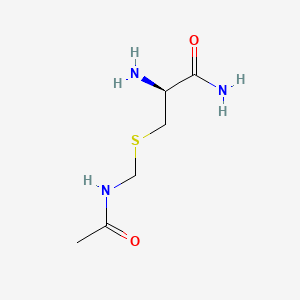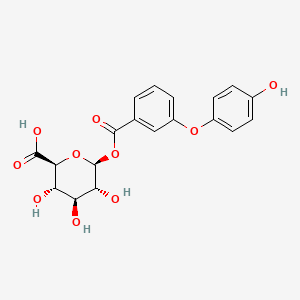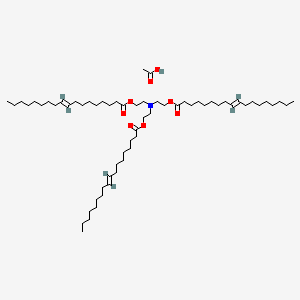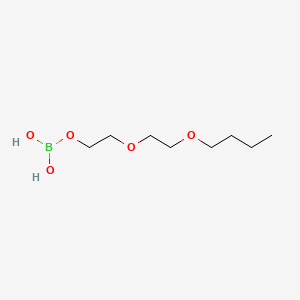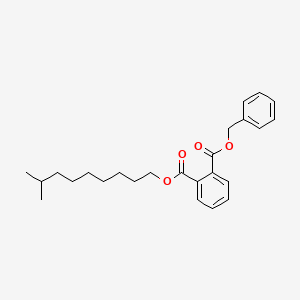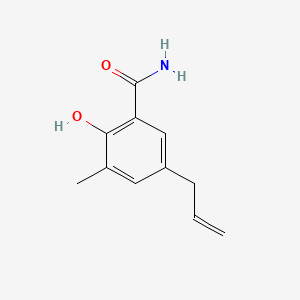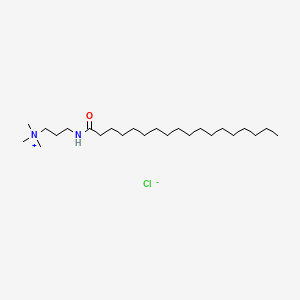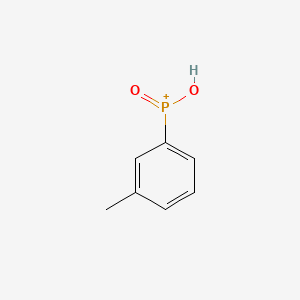
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate is a synthetic corticosteroid derivative. It is structurally related to naturally occurring corticosteroids and is used in various medical and scientific applications due to its anti-inflammatory and immunosuppressive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate typically involves the esterification of 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione with octanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The double bonds in the diene structure can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studying the effects of corticosteroids on cellular processes and gene expression.
Medicine: Investigating its potential as an anti-inflammatory and immunosuppressive agent.
Industry: Used in the formulation of pharmaceutical products and as an intermediate in the synthesis of other corticosteroid derivatives .
Mecanismo De Acción
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The result is the modulation of inflammatory and immune responses, as well as the regulation of metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Betamethasone: 9alpha-Fluoro-11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate.
Methylprednisolone: 11beta,17alpha,21-Trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione.
Uniqueness
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-octanoate is unique due to its specific esterification with octanoic acid, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This modification can enhance its therapeutic efficacy and reduce potential side effects compared to other corticosteroids .
Propiedades
Número CAS |
85959-58-6 |
|---|---|
Fórmula molecular |
C29H42O6 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] octanoate |
InChI |
InChI=1S/C29H42O6/c1-4-5-6-7-8-9-25(33)35-18-24(32)29(34)15-13-22-21-11-10-19-16-20(30)12-14-27(19,2)26(21)23(31)17-28(22,29)3/h12,14,16,21-23,26,31,34H,4-11,13,15,17-18H2,1-3H3/t21-,22-,23-,26+,27-,28-,29-/m0/s1 |
Clave InChI |
NDWSWWNCJPFKAB-KAQKJVHQSA-N |
SMILES isomérico |
CCCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O |
SMILES canónico |
CCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




